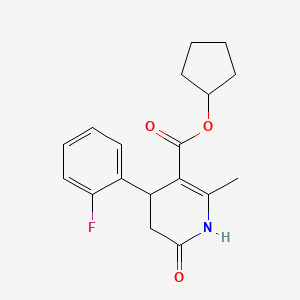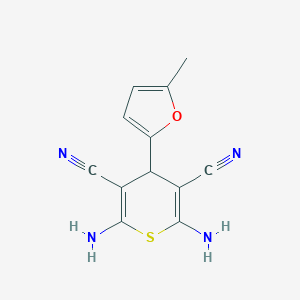![molecular formula C18H18N2O4 B5507282 4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives closely related to "4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone" involves multiple steps, including the treatment of secondary amines with specific chlorides, followed by coupling with furyl piperazinyl methanone. This process results in compounds that have shown significant enzyme inhibitory activity and possess antibacterial properties. Notably, a study by Hussain et al. (2017) described the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, highlighting their potential as therapeutic agents due to their good enzyme inhibitory activity and antibacterial effectiveness against both Gram-positive and Gram-negative bacterial strains (Hussain et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds within this family is typically confirmed using spectral analysis techniques such as EI-MS, IR, and 1H-NMR. For instance, the structural confirmation of synthesized derivatives, as discussed by Hussain et al. (2017), was performed using these methods, providing insight into their chemical makeup and potential interactions with biological targets (Hussain et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are notable for their enzyme inhibitory activity and antibacterial potential. As demonstrated in the study by Hussain et al. (2017), certain derivatives exhibit excellent inhibitory effects against key enzymes and show activity against a range of bacterial strains. This reactivity is crucial for their consideration as potential therapeutic agents (Hussain et al., 2017).
Physical Properties Analysis
While specific studies focusing on the physical properties of "this compound" were not identified, related research on similar compounds often examines solubility, melting points, and stability under various conditions. These properties are essential for determining the compound's suitability for further development and application.
Chemical Properties Analysis
The chemical properties, such as reactivity with different biological targets, stability under physiological conditions, and potential interactions with other molecules, are critical for understanding the utility of these compounds in therapeutic contexts. The enzyme inhibitory activity and antibacterial efficacy, as reported by Hussain et al. (2017), suggest that these derivatives possess unique chemical properties that could be harnessed for medical applications (Hussain et al., 2017).
Scientific Research Applications
Alzheimer's Disease Therapeutics
One area of application involves the synthesis of multifunctional amides, including derivatives related to the specified compound, as potential therapeutic agents for Alzheimer's disease. These compounds have shown moderate enzyme inhibitory potentials against acetyl and butyrylcholinesterase enzymes, essential targets for Alzheimer's therapy, with mild cytotoxicity towards red blood cell membranes. Structural confirmation and enzyme inhibition activity have been thoroughly explored, highlighting the potential of these compounds as templates for new drug development against Alzheimer's disease (Hassan et al., 2018).
Antibacterial Agents
Another research direction includes the synthesis and evaluation of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. These compounds have demonstrated good enzyme inhibitory activity and were active against both Gram-positive and Gram-negative bacterial strains. The study assessed the cytotoxicity of the molecules to determine their utility as potential therapeutic agents, offering insights into their promising antibacterial properties (Hussain et al., 2017).
Synthetic Methodologies
Research has also focused on the synthetic methodologies and characterization of such compounds. Studies have detailed the synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, emphasizing their antibacterial potential and mild cytotoxicity. This research provides a foundation for understanding the chemical synthesis and potential therapeutic applications of these compounds (Abbasi et al., 2018).
properties
IUPAC Name |
1-(furan-2-yl)-2-[2-methyl-4-(3-methylphenyl)-5-oxopiperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-5-3-6-14(9-12)20-10-13(2)19(11-16(20)21)18(23)17(22)15-7-4-8-24-15/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUXVIGMYSCTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C(=O)C2=CC=CO2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)


![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)


![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)